3-Bromo-4-chlorothiophene
Overview
Description
3-Bromo-4-chlorothiophene is a polyhalogenated thiophene, a sulfur heterocycle that has been the subject of various synthetic studies due to its potential as a building block for more complex molecular structures. The presence of bromine and chlorine substituents on the thiophene ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorothiophene and its derivatives has been achieved through different methods. One approach involves the bromocyclization of ortho-substituted arylmethyl sulfides, which yields di-substituted benzothiophenes that can be further functionalized . Another method includes the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to produce 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones, which serve as new donor–acceptor chromophores . Additionally, Grignard reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene have been used to create 2,3-disubstituted thiophenes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chlorothiophene derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography . For instance, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was determined by X-ray analysis, confirming the presence of the donor–acceptor chromophore . The crystal structure of another derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was also characterized, revealing the conformation of the morpholine ring and the butadiene group .
Chemical Reactions Analysis
The reactivity of 3-Bromo-4-chlorothiophene has been explored in various chemical reactions. Aromatic nucleophilic substitution reactions with amines have been reported, leading to the formation of N-substituted amino derivatives and their isomers . These reactions sometimes involve rearrangements, indicating the complexity and interesting behavior of these compounds under nucleophilic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chlorothiophene derivatives have been studied through experimental and computational methods. Vibrational spectra (FT-IR and Raman), NMR, and mass spectrometry have been used to confirm the synthesis and structure of these compounds . Computational studies, including Density Functional Theory (DFT) simulations, have provided insights into the electronic properties, such as HOMO-LUMO energies, and have helped in understanding the reactivity of these molecules . The gas-phase molecular structure and conformational composition of related compounds have been determined by electron diffraction, revealing the presence of different conformers .
Scientific Research Applications
1. Synthesis of Functionalized Polyhalogenated Thiophene Derivatives
- Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of functionalized polyhalogenated thiophene derivatives. These derivatives have gained increased interest in many fields of science and industry because they can be utilized for further synthesis of new molecular structures .
- Methods of Application: The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
- Results or Outcomes: Formyl derivatives of thiophenes served as the basis for the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes. Convenient and simple synthetic procedures were developed for a set of functionalized thiophenes .
2. Synthesis of Heteroaryl Chalcones
- Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of heteroaryl chalcones. Chalcone derivatives have attracted increasing attention due to their numerous pharmacological activities .
- Methods of Application: The synthesis of some halogen substituted chalcones containing the 5-chlorothiophene moiety was highlighted. The methods involved aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
- Results or Outcomes: The synthesized chalcones were evaluated for possible biological activities such as antibacterial, antifungal and reducing power abilities. The results indicate the tested compounds show a varied range of inhibition values against all the tested microbial strains .
3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
- Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
4. Precursor to Antibiotic Timentin and Vasodilator Cetiedil
- Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
- Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .
5. Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
- Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
6. Precursor to Antibiotic Timentin and Vasodilator Cetiedil
- Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
- Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-chlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFHBFARUKCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312620 | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorothiophene | |
CAS RN |
36155-88-1 | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36155-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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